(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 178955-07-2
VCID: VC0186843
InChI: InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H
SMILES: C1C(CC2=CC=CC=C21)CN.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.679

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride

CAS No.: 178955-07-2

Cat. No.: VC0186843

Molecular Formula: C10H14ClN

Molecular Weight: 183.679

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride - 178955-07-2

Specification

CAS No. 178955-07-2
Molecular Formula C10H14ClN
Molecular Weight 183.679
IUPAC Name 2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H
Standard InChI Key FBTMKYSIJBFIBH-UHFFFAOYSA-N
SMILES C1C(CC2=CC=CC=C21)CN.Cl

Introduction

CAS Registry Number

The unique CAS (Chemical Abstracts Service) number for this compound is 129766-97-8, which serves as a universal identifier for chemical substances.

Physical and Chemical Properties

Basic Physical Properties

The physical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride are critical for understanding its behavior in various environments:

PropertyValue
Molecular FormulaC10H13N·HCl
Molecular Weight183.68 g/mol
Physical StateSolid
AppearanceWhite crystalline powder
SolubilitySoluble in water

The compound's crystalline nature and solubility profile make it suitable for laboratory handling and solution-phase reactions.

Chemical Stability

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is chemically stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents to prevent decomposition.

Reactivity Profile

The compound exhibits reactivity typical of amines, including nucleophilic substitution reactions and acid-base interactions. The hydrochloride salt ensures stability but can dissociate under basic conditions to release free amine.

Synthesis Pathways

General Synthetic Approach

The synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride typically involves the functionalization of an indene precursor. A common route includes:

  • Hydrogenation: Reduction of indene to form 2,3-dihydroindene.

  • Aminomethylation: Introduction of a methanamine group at the second position using reagents such as formaldehyde and ammonium chloride.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions

The reactions are typically carried out under controlled temperatures (20–80°C) with catalysts such as palladium or nickel for hydrogenation steps.

Applications

Use in Organic Synthesis

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride serves as a versatile intermediate in organic synthesis due to its nucleophilic amine group and stable indene framework.

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